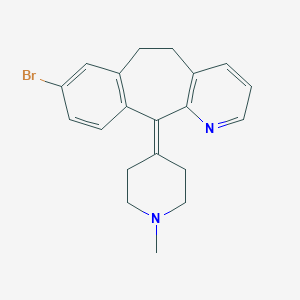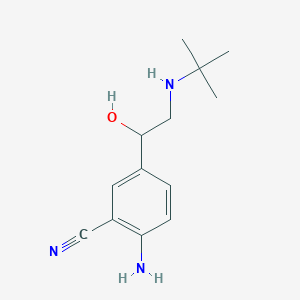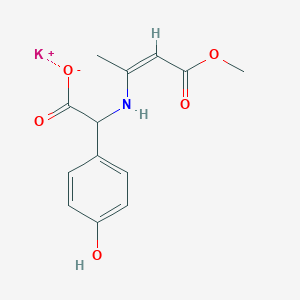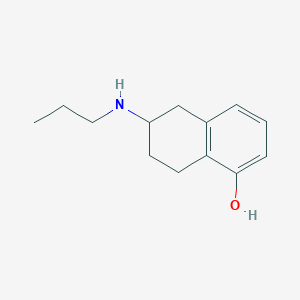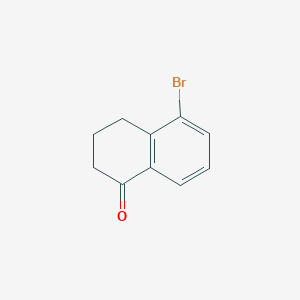
5-Bromo-1-tetralone
概述
描述
Synthesis Analysis
The synthesis of 5-Bromo-1-tetralone and related compounds generally involves multiple steps, including bromination, cyclization, and decarboxylation reactions. For instance, a facile synthesis approach for tetralones involves the bromination of precursor acids followed by cyclization with sulfuric acid and subsequent decarboxylation to yield bromotetralone derivatives. This method demonstrates a practical route to synthesize tetralone derivatives efficiently (Cabrera & Banerjee, 2010).
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-tetralone is characterized by the presence of a bromine atom on the tetralone framework. Spectroscopic methods such as IR, 1H NMR, MS, and 13C NMR are essential tools for confirming the structure of synthesized tetralone compounds. These techniques provide detailed information about the molecular framework and the position of the bromine atom within the compound.
Chemical Reactions and Properties
Tetralone derivatives, including 5-Bromo-1-tetralone, undergo various chemical reactions, such as Friedel-Crafts cyclization, which is a key step in synthesizing hydroxy-4-phenyl-1-tetralones from naphthalenediols and benzene in the presence of aluminum bromide (Koltunov, 2008). This process highlights the reactivity of the tetralone ring system towards electrophilic aromatic substitution reactions.
科学研究应用
Application 1: Synthesis of Antidepressant Molecules
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Bromo-1-tetralone is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry .
- Methods of Application or Experimental Procedures : The synthesis of antidepressant molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is particularly essential . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application 2: Synthesis of Antibiotics and Antitumor Alkaloids
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Many α-tetralone derivatives, including 5-Bromo-1-tetralone, are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics and alkaloids possessing antitumor activity .
- Methods of Application or Experimental Procedures : The synthesis of these therapeutic compounds involves various organic synthesis procedures, often involving the use of 5-Bromo-1-tetralone as a starting material .
- Results or Outcomes : The resulting antibiotics and antitumor alkaloids have shown effectiveness in treating various diseases, contributing to the field of medicinal chemistry .
Application 3: Organic Photocatalysis
- Scientific Field : Organic Chemistry
- Summary of the Application : 5-Bromo-1-tetralone can be used in organic photocatalysis, a field of organic chemistry that involves the use of light to accelerate chemical reactions .
- Methods of Application or Experimental Procedures : The organic photocatalyst 4CzIPN, visible light, and N - (acyloxy)phthalimides as radical precursors enable an intramolecular arene alkylation reaction . This reaction provides a diverse set of fused, partially saturated cores which are of high interest in synthetic and medicinal chemistry .
- Results or Outcomes : The resulting compounds from this photocatalytic process have potential applications in various fields of chemistry, including synthetic and medicinal chemistry .
Application 4: Synthesis of Antipsychotic Molecules
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Bromo-1-tetralone is used as a starting material for the synthesis of antipsychotic molecules . These molecules are used in the treatment of mental disorders such as schizophrenia .
- Methods of Application or Experimental Procedures : The synthesis of these therapeutic compounds involves various organic synthesis procedures, often involving the use of 5-Bromo-1-tetralone as a starting material .
- Results or Outcomes : The resulting antipsychotic molecules have shown effectiveness in treating various mental disorders, contributing to the field of medicinal chemistry .
Application 5: Synthesis of Antimalarial Molecules
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Bromo-1-tetralone is used in the synthesis of antimalarial molecules . These molecules are used in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
- Methods of Application or Experimental Procedures : The synthesis of these therapeutic compounds involves various organic synthesis procedures, often involving the use of 5-Bromo-1-tetralone as a starting material .
- Results or Outcomes : The resulting antimalarial molecules have shown effectiveness in treating malaria, contributing to the field of medicinal chemistry .
安全和危害
未来方向
Tetralone scaffolds, including 5-Bromo-1-tetralone, have potential therapeutic applications. They have been used in the synthesis of various therapeutically functional compounds and have shown diverse biological activities. Future research may focus on exploring the small molecule library having an α-tetralone scaffold along with their diverse biological activities .
属性
IUPAC Name |
5-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOUYZZHVHEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447287 | |
| Record name | 5-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-tetralone | |
CAS RN |
68449-30-9 | |
| Record name | 5-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)
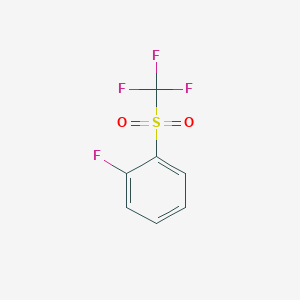
![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)
![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)
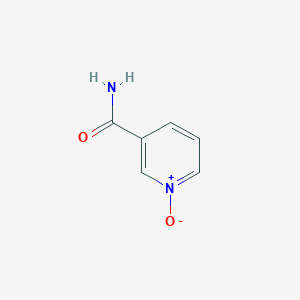
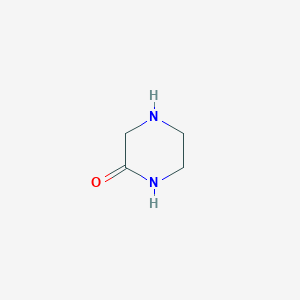
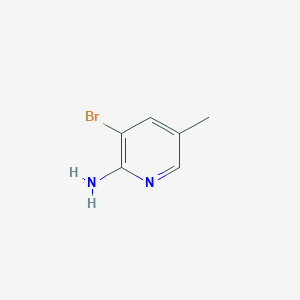
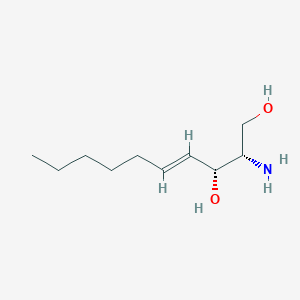
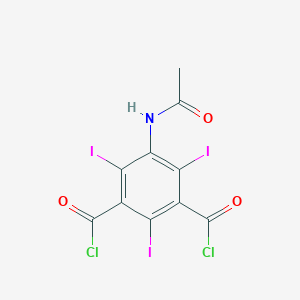
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
